Kinase Selectivity Profile: PI3K Alpha Inhibition and Off-Target JAK Activity
The target compound is a potent inhibitor of PI3Kα, a property of its piperazinylquinoxaline class, with lead compounds in the series achieving IC50 values of 20-40 nM [2]. A closely related analog from this series, also featuring a morpholinopyrimidine-piperazine-quinoxaline scaffold, demonstrates a distinct kinase selectivity profile. It potently inhibits JAK1 and JAK2 with IC50 values of 20 nM and 30 nM, respectively, in human cellular assays, while showing significantly weaker affinity for PKCα (IC50 = 2,800 nM) [1]. This multi-target profile—dual PI3Kα/JAK activity—is a quantifiable point of differentiation from analogs optimized solely for PI3Kα, which may lack this ancillary activity.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | JAK1 IC50: 20 nM; JAK2 IC50: 30 nM; PKCα IC50: 2,800 nM (for scaffold analog BDBM50426737 / CHEMBL2322137) |
| Comparator Or Baseline | PI3Kα IC50: 20-40 nM (for lead compounds 22 and 41) [2] |
| Quantified Difference | JAK1/JAK2 inhibition is equipotent to PI3Kα inhibition, indicating a dual inhibitory mechanism. PKCα inhibition is >100-fold weaker, demonstrating a selective profile within the kinome. |
| Conditions | JAK1: Inhibition of IL6-dependent STAT3 phosphorylation in human TF1 cells. JAK2: Time-resolved fluorescence resonance energy transfer (TR-FRET) assay with 1 µM ATP. PKCα: TR-FRET assay with 100 µM ATP. PI3Kα: Competitive fluorescence polarization assay. |
Why This Matters
For procurement, this documented multi-kinase activity profile (PI3K and JAK) identifies the compound as a tool for polypharmacology research, distinguishing it from 'PI3K-selective only' alternatives.
- [1] BindingDB. (n.d.). BDBM50426737 (CHEMBL2322137) Activity Spreadsheet. Retrieved from BindingDB. View Source
- [2] Wu, P., Su, Y., Guan, X., Liu, X., Zhang, J., Dong, X., Huang, W., & Hu, Y. (2012). Identification of novel piperazinylquinoxaline derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. PLoS ONE, 7(8), e43171. View Source
